molecular formula C30H33Cl2N7O B1193541 N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide

N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide

Cat. No.: B1193541
M. Wt: 578.5 g/mol
InChI Key: HIENPNTVAACRGD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PS020990 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The imidazole ring undergoes substitution reactions to introduce functional groups such as chlorophenyl and aminopyrimidine.

    Final Coupling: The final step involves coupling the substituted imidazole with a cyclohexylpropanamide derivative under specific reaction conditions, typically involving a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of PS020990 would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

PS020990 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the biological activity.

    Substitution: The compound can participate in substitution reactions, particularly at the chlorophenyl and aminopyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, potentially enhancing the compound’s biological activity.

Scientific Research Applications

PS020990 has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound is used to investigate biological pathways and receptor interactions, particularly those involving B1 receptors.

    Medicine: PS020990 is explored for its potential therapeutic effects, including its role as a B1 antagonist, which could be relevant in treating conditions like hypertension.

    Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and chemical products.

Mechanism of Action

PS020990 exerts its effects primarily through antagonism of B1 receptors . This involves binding to the receptor and inhibiting its activity, which can modulate various physiological processes. The molecular targets include specific amino acid residues within the receptor, and the pathways involved often relate to signal transduction mechanisms that regulate cardiovascular functions.

Comparison with Similar Compounds

Similar Compounds

    PS010990: Another B1 antagonist with a slightly different chemical structure.

    PS030990: A compound with similar biological activity but different pharmacokinetic properties.

Uniqueness

PS020990 stands out due to its specific substitution pattern on the imidazole and pyrimidine rings, which confer unique binding properties and biological activity. Compared to similar compounds, PS020990 may offer advantages in terms of potency, selectivity, and therapeutic potential.

Properties

Molecular Formula

C30H33Cl2N7O

Molecular Weight

578.5 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide

InChI

InChI=1S/C30H33Cl2N7O/c31-24-11-9-22(10-12-24)18-34-29(40)26(16-21-5-2-1-3-6-21)36-27-17-28(39-14-13-33-20-39)38-30(37-27)35-19-23-7-4-8-25(32)15-23/h4,7-15,17,20-21,26H,1-3,5-6,16,18-19H2,(H,34,40)(H2,35,36,37,38)

InChI Key

HIENPNTVAACRGD-UHFFFAOYSA-N

SMILES

O=C(NCC1=CC=C(Cl)C=C1)C(NC2=NC(N(C3=CC=CC(Cl)=C3)C)=NC(N4C=CN=C4)=C2)CC5CCCCC5

Canonical SMILES

C1CCC(CC1)CC(C(=O)NCC2=CC=C(C=C2)Cl)NC3=CC(=NC(=N3)NCC4=CC(=CC=C4)Cl)N5C=CN=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PS020990;  PS 020990;  PS-020990.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide
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N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide
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N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide
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N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide
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N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide
Reactant of Route 6
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N-[(4-chlorophenyl)methyl]-2-[[2-[(3-chlorophenyl)methylamino]-6-imidazol-1-ylpyrimidin-4-yl]amino]-3-cyclohexylpropanamide

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